molecular formula C18H22ClNO B1437568 N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-ethyl-6-methylaniline CAS No. 1040684-31-8

N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-ethyl-6-methylaniline

Cat. No. B1437568
M. Wt: 303.8 g/mol
InChI Key: WRNVVPKOJHANRV-UHFFFAOYSA-N
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Description

“N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-ethyl-6-methylaniline” is a chemical compound that is likely related to the family of phenoxy herbicides . Phenoxy herbicides are commercially important and widely used in agriculture . They act by mimicking the auxin growth hormone indoleacetic acid (IAA), inducing rapid, uncontrolled growth in broad-leaf plants .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation were synthesized . The obtained compounds differed in terms of the substitution of the phenoxyethylammonium group in the ring (the presence of a methyl group in the meta or para positions and the presence of chlorine in the para position) as well as the length of the alkyl chain (from hexyl to tetradecyl) .

Scientific Research Applications

Metabolic Pathway and Degradation

  • Metabolic Pathway in Microorganisms : Sphingobium sp. strain MEA3-1 utilizes 2-Methyl-6-ethylaniline, a degradation intermediate of certain herbicides, as a carbon and energy source. This process involves a novel flavin-dependent monooxygenase system (Dong et al., 2015).
  • Herbicide Metabolism : Comparative metabolism studies in human and rat liver microsomes reveal the processing of chloroacetamide herbicides into metabolites, including 2-methyl-6-ethylaniline, as part of a complex activation pathway (Coleman et al., 2000).

Synthesis and Characterization

  • Synthesis of Novel Compounds : Novel synthesis approaches for impurities of the Propisochlor herbicide from 2-ethyl-6-methylaniline precursor have been developed, showcasing chemical versatility and adaptability (Behera et al., 2022).
  • Antimicrobial Evaluation : Synthesis of compounds derived from 2-(4-Chloro-3-methylphenoxy)acetohydrazide, a derivative of ethyl 2-(4-chloro-3-methylphenoxy) acetate, exhibited notable antibacterial and antifungal activities (Fuloria et al., 2009).

Pharmaceutical Applications

  • Dasatinib Synthesis : The synthesis of Dasatinib, an antitumor agent, involves 2-Chloro-6-methylaniline, showcasing the compound's relevance in pharmaceutical synthesis (Zang Jia-liang et al., 2009).

Environmental Monitoring

  • Electrochemical Sensor Development : The development of an electrochemical sensor for the determination of the herbicide MCPA and its metabolite 4-chloro-2-methylphenol demonstrates the compound's importance in environmental monitoring (Rahemi et al., 2015).

properties

IUPAC Name

N-[2-(4-chloro-2-methylphenoxy)ethyl]-2-ethyl-6-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO/c1-4-15-7-5-6-13(2)18(15)20-10-11-21-17-9-8-16(19)12-14(17)3/h5-9,12,20H,4,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNVVPKOJHANRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NCCOC2=C(C=C(C=C2)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-ethyl-6-methylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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